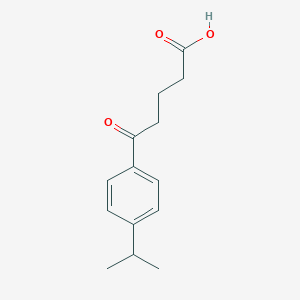

5-(4-iso-Propylphenyl)-5-oxovaleric acid

Vue d'ensemble

Description

5-(4-iso-Propylphenyl)-5-oxovaleric acid: is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. It is a derivative of butyric acid, which is a short-chain fatty acid commonly found in dairy products and produced by anaerobic fermentation in the gut. This compound is known for its unique structure, which includes a butyric acid backbone with a p-isopropylbenzoyl group attached.

Méthodes De Préparation

The synthesis of butyric acid, 4-(p-isopropylbenzoyl)- involves several steps. One common method includes the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Subsequently, glutaric anhydride is added dropwise into the dispersion system, reacting at 10-30°C . This method ensures high conversion rates and industrial production operability.

Analyse Des Réactions Chimiques

5-(4-iso-Propylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions, where the p-isopropylbenzoyl group can be replaced by other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

Biochemical Research

Role as a Reagent

5-(4-iso-Propylphenyl)-5-oxovaleric acid is primarily utilized as a biochemical reagent in proteomics studies. Its unique structure allows it to interact with specific enzymes and receptors, making it valuable in metabolic pathway research. Preliminary investigations suggest that it may influence enzyme activity, although detailed interaction studies are still needed to fully understand these mechanisms.

Pharmaceutical Development

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly in the context of anti-inflammatory and analgesic effects. Its structural features may allow it to modulate biological pathways involved in inflammation and pain response, making it a candidate for drug development aimed at treating conditions such as arthritis or chronic pain syndromes.

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It can undergo various reactions typical of carboxylic acids and ketones, including oxidation and reduction processes, which are essential for creating derivatives with specific functionalities.

Case Studies and Research Findings

Research on the interactions of this compound with various biological systems is ongoing. For instance:

- A study examined its potential to inhibit specific enzymes involved in metabolic pathways, suggesting applications in drug design for conditions related to metabolic dysregulation.

- Another investigation focused on its anti-inflammatory properties, indicating that it may modulate cytokine production in immune cells.

These findings underscore the compound's potential utility in developing new therapeutic agents targeting inflammatory diseases .

Mécanisme D'action

The mechanism of action of butyric acid, 4-(p-isopropylbenzoyl)- involves its interaction with various molecular targets and pathways. It is known to modulate gut microbiota, enhance nutrient absorption, and improve gut health. The compound exerts its effects by stimulating the secretion of digestive enzymes and promoting the proliferation of beneficial gut bacteria .

Comparaison Avec Des Composés Similaires

5-(4-iso-Propylphenyl)-5-oxovaleric acid can be compared with other similar compounds such as:

Butyric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH3CH2CH2CO2H.

4-(4-fluorobenzoyl) butyric acid: A derivative of butyric acid with a fluorobenzoyl group attached.

Butyric acid esters: Compounds like methyl butyrate and ethyl butyrate, which are used as flavor additives in the food industry.

Activité Biologique

5-(4-iso-Propylphenyl)-5-oxovaleric acid, with the chemical formula C₁₄H₁₈O₃ and a molecular weight of approximately 234.29 g/mol, is an organic compound notable for its unique structural features, which include a phenyl group substituted with an iso-propyl group and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound is characterized by its carboxylic acid and ketone functionalities, which influence its reactivity and interactions with biological systems. It can undergo various chemical reactions typical of these functional groups, making it a versatile building block in organic synthesis. Several synthesis methods have been documented, each offering different yields and purities depending on the specific conditions employed.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. However, comprehensive investigations are still needed to fully elucidate these interactions. The following sections detail various aspects of its biological activity based on available research.

Antiproliferative Activity

Similar compounds have demonstrated antiproliferative effects against cancer cell lines. While direct studies on this compound are sparse, the presence of structural analogs exhibiting such activities suggests that this compound may also possess similar properties. For example, compounds containing similar functional groups have been reported to inhibit tumor growth and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful. The table below summarizes key characteristics and biological activities of selected analogs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid | Similar phenyl substitution, different alkyl chain | Exhibits distinct solubility and potential activity |

| 3-(4-isopropylphenyl)-2-methylpropanoic acid | Contains an isopropyl group but differs at other sites | May have distinct pharmacological properties |

| 4-(isopropyl)benzoic acid | Simpler structure without ketone functionality | More commonly used in industrial applications |

This comparative analysis highlights the uniqueness of this compound due to its specific combination of functional groups, which may lead to distinct biological activities compared to its analogs.

Propriétés

IUPAC Name |

5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLSMQFJULLIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172197 | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18847-18-2 | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.